![molecular formula C26H25N3OS B15082302 (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of dimethylamino and methylphenyl groups further enhances its chemical reactivity and potential utility in various applications.
准备方法
The synthesis of (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methylphenyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the final thiazolidinone product. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reactions.
化学反应分析
(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.
作用机制
The mechanism of action of (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar compounds to (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
- (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
These compounds share the thiazolidinone core structure but differ in the substituents on the aromatic rings
属性
分子式 |
C26H25N3OS |
|---|---|
分子量 |
427.6 g/mol |
IUPAC 名称 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3OS/c1-18-5-11-21(12-6-18)27-26-29(23-13-7-19(2)8-14-23)25(30)24(31-26)17-20-9-15-22(16-10-20)28(3)4/h5-17H,1-4H3/b24-17+,27-26? |
InChI 键 |
JREWQHTZTNRSCL-DNKROPNVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)

![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)
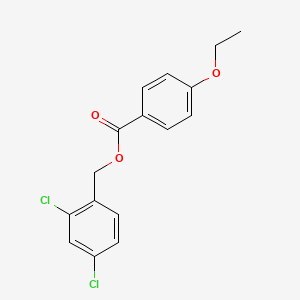
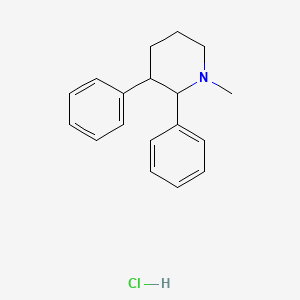

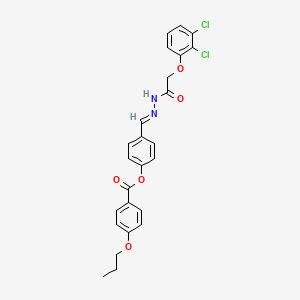
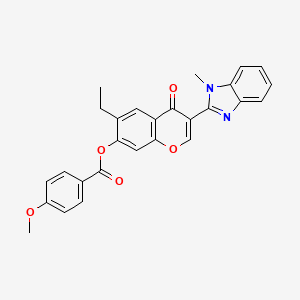
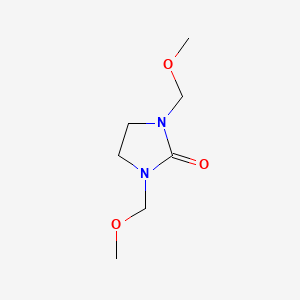
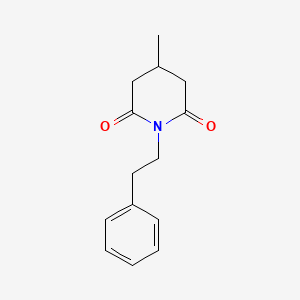
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
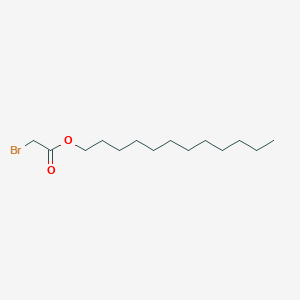
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
